

Application Note: High-Resolution NMR Characterization of Mollicellin D

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Compound of Interest

Compound Name: Mollicellin D

CAS No.: 68455-11-8

Cat. No.: B1676681

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Abstract

Mollicellin D is a chlorinated depsidone secondary metabolite isolated from *Chaetomium* species (e.g., *C. mollicellum*, *C. brasiliense*). With potent cytotoxic and antibacterial properties, particularly against MRSA, its precise structural validation is critical for drug development. This guide provides a standardized protocol for the isolation, sample preparation, and Nuclear Magnetic Resonance (NMR) characterization of **Mollicellin D**. We detail the assignment of its

H and

C spectral features, focusing on the diagnostic depsidone scaffold and prenyl side-chain correlations.

Introduction

The depsidones are a class of polyketides characterized by a

-dibenzo

dioxepin-11-one core.^[1] **Mollicellin D** (

) is distinguished by a specific substitution pattern including a chlorine atom, a prenyl group (3-methyl-2-butenyl), and a hydroxymethyl moiety.

Accurate characterization requires distinguishing **Mollicellin D** from its congeners (Mollicellins A–C, E–H) which differ only by the oxidation state of the C-4 substituent (aldehyde vs. hydroxymethyl) or the presence/absence of chlorine. High-field NMR (600 MHz) utilizing 2D correlation spectroscopy (HSQC, HMBC, NOESY) is the gold standard for this validation.

Key Structural Features for NMR Targeting

- Depsidone Core: Ester linkage (C-11) and ether bridge.
- Prenyl Group: Characteristic olefinic proton and gem-dimethyl signals.
- Substituents: Chlorine atom (typically at C-2 or C-7 affecting local chemical shifts) and a hydroxymethyl group.^[2]

Experimental Protocol

Materials

- Analyte: Purified **Mollicellin D** (>95% purity by HPLC).
- Solvent: Acetone-
(99.9% D) or CDCl₃
(99.8% D). Note: Acetone-d
is preferred for resolving hydroxyl protons and reducing aggregation.
- Instrument: Bruker Avance III HD 600 MHz (or equivalent) equipped with a CryoProbe.
- Tubes: 5 mm precision NMR tubes (Wilmad 535-PP or equivalent).

Sample Preparation

- Massing: Weigh 5.0 – 10.0 mg of lyophilized **Mollicellin D**.
- Dissolution: Add 600 µL of Acetone-
.
- Homogenization: Vortex gently for 30 seconds. Ensure no suspended particulates remain.

- Transfer: Transfer to the NMR tube. Cap immediately to prevent solvent evaporation or moisture uptake.

Acquisition Parameters (600 MHz)

Experiment	Pulse Sequence	Scans (NS)	TD (Points)	Spectral Width (SW)	Relaxation Delay (D1)
H 1D	zg30	16	64k	20 ppm	1.0 s
C 1D	zgpg30	1024	64k	240 ppm	2.0 s
COSY	cosygpppqf	8	2k x 256	10 ppm	1.5 s
HSQC	hsqcetgpsi	16	2k x 256	160 ppm (C)	1.5 s
HMBC	hmbcgpplndqf	32	4k x 512	240 ppm (C)	1.5 s

Results & Discussion: Spectral Analysis

Structural Elucidation Strategy

The structure of **Mollicellin D** is validated by establishing the connectivity of the depsidone skeleton. The HMBC spectrum is the primary tool, linking the aromatic protons to the quaternary carbons of the ester (C-11) and ether linkages.

Tabulated NMR Data (Diagnostic Signals)

Note: Chemical shifts (

) are reported in ppm relative to TMS. Values are representative of **Mollicellin D** in Acetone-

Table 1:

H and

C NMR Assignments for **Mollicellin D**

Position	(Multiplicity, in Hz)	(Type)	Assignment Logic
1	-	110-115 (C)	Aromatic quaternary
2	-	140-145 (C)	C-Cl (Chlorinated carbon)
3	-	155-160 (C)	C-OH (Phenolic)
4	-	115-120 (C)	Aromatic quaternary
4-CH OH	4.75 (s)	55-60 (CH)	Diagnostic: Hydroxymethyl group
6	6.60 - 6.70 (s)	105-110 (CH)	Isolated aromatic proton (Ring A)
7	-	150-155 (C)	C-O (Ether linkage)
8	-	115-120 (C)	Prenyl attachment site
9	-	155-160 (C)	C-OH (Phenolic)
11	-	165-170 (C=O)	Diagnostic: Depsidone Ester
1' (Prenyl)	3.30 - 3.40 (d, 7.[1] [3]0)	22-26 (CH)	Benzylic methylene of prenyl
2' (Prenyl)	5.20 - 5.30 (t, 7.0)	120-125 (CH)	Olefinic proton
3' (Prenyl)	-	130-135 (C)	Quaternary olefinic
4'/5' (Me)	1.65 (s), 1.75 (s)	17, 25 (CH)	gem-Dimethyl groups
Ar-Me	2.10 - 2.40 (s)	10-20 (CH)	Aromatic methyls (x2)

Interpretation of Key Signals

- The Depsidone Core: The most deshielded carbon signal at

ppm corresponds to the depsidone ester carbonyl (C-11). HMBC correlations from aromatic protons (typically H-1 or H-9 if unsubstituted, or adjacent methyls) to this carbon confirm the core structure.

- Chlorination: The presence of chlorine (typically at C-2) causes a significant downfield shift of the attached carbon (

ppm) and the absence of a proton signal at that position compared to non-chlorinated analogs like Mollicellin H.

- Prenyl Side Chain: The presence of a doublet at

ppm (H-1') coupling to a triplet at

ppm (H-2') is diagnostic of the 3-methyl-2-butenyl group.

- Hydroxymethyl vs. Aldehyde: **Mollicellin D** contains a hydroxymethyl group (

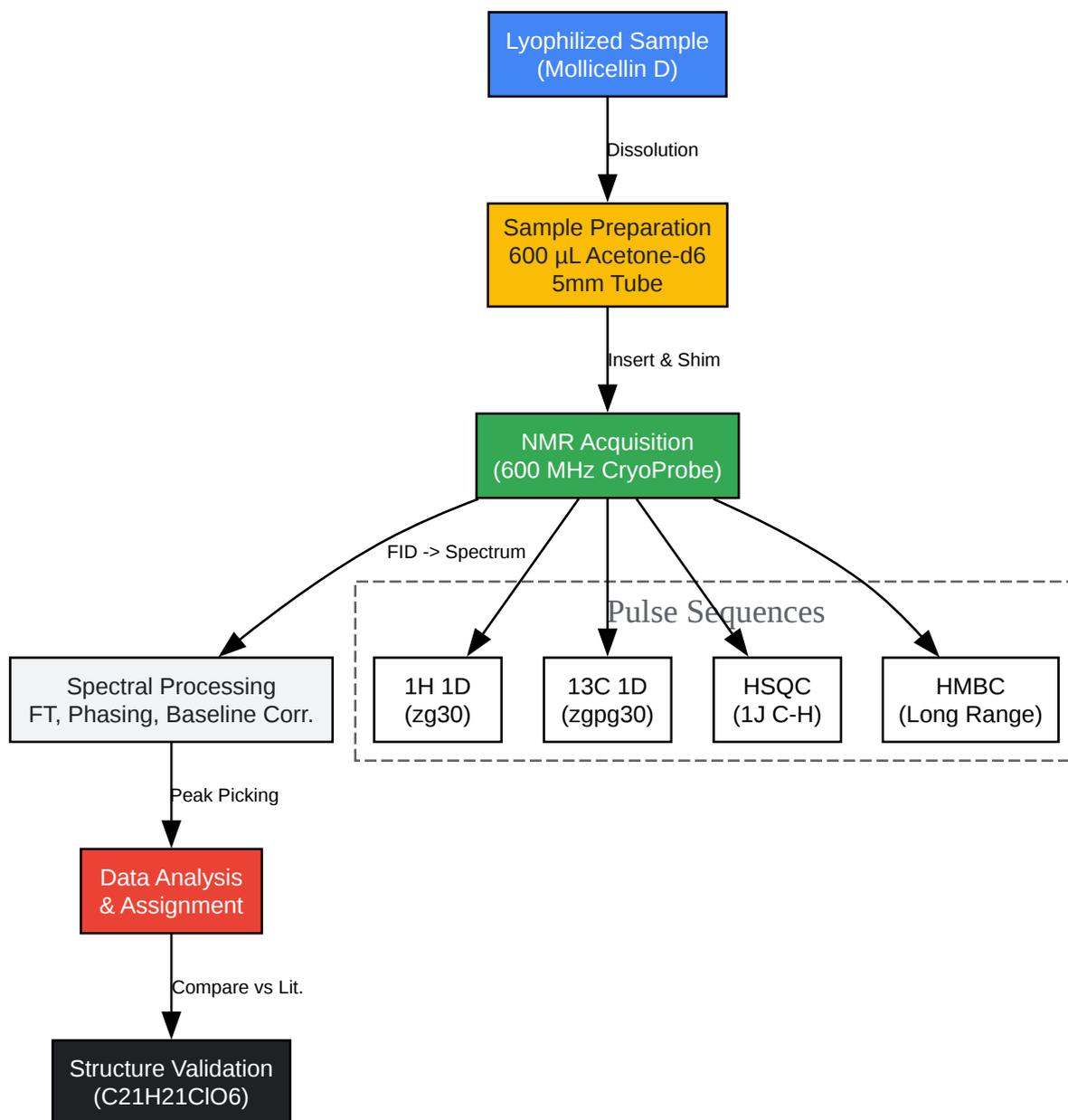
ppm, singlet or broad doublet). This distinguishes it from Mollicellin S or T, which may possess an aldehyde (

ppm).

Visualization of Workflow & Logic

Experimental Workflow

The following diagram outlines the critical path from crude extract to structural validation.

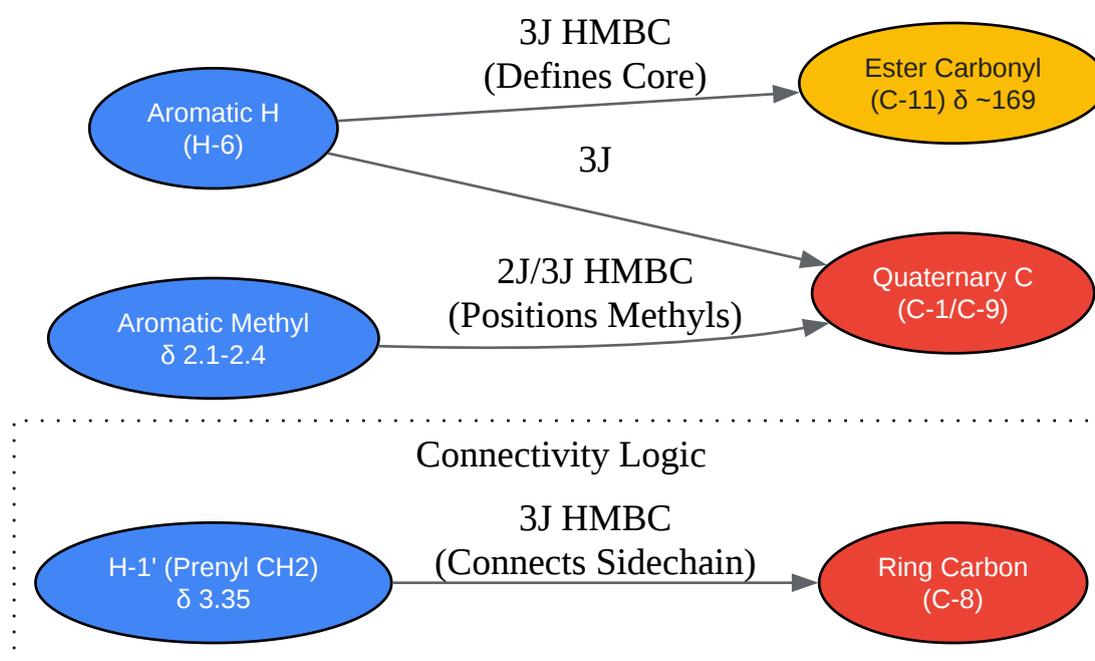


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Figure 1: Step-by-step workflow for the NMR characterization of **Mollicellin D**, from sample dissolution to structural validation.

Structural Logic: HMBC Correlations

This diagram illustrates the logic used to "stitch" the molecule together using Heteronuclear Multiple Bond Coherence (HMBC) data.



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Figure 2: Key HMBC correlations required to establish the connectivity of the **Mollicellin D** depsidone scaffold.

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